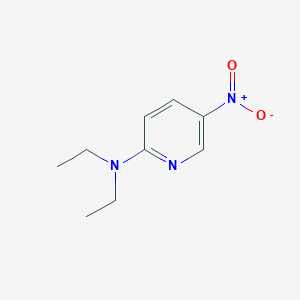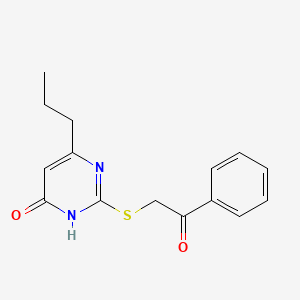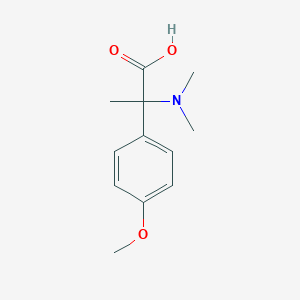
2-(4-methoxyphenyl)-N,N-dimethylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-(4-methoxyphenyl)-N,N-dimethylalanine often involves the use of Schiff bases reduction or other specific organic synthesis methods. For example, Ajibade and Andrew (2021) detailed the synthesis of similar compounds through a Schiff bases reduction route, highlighting the importance of intermolecular interactions in their formation (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques, including X-ray crystallography. For instance, compounds synthesized by Hayvalı, Unver, and Svoboda (2010) were characterized, showing their crystallization in specific space groups and their molecular dimensions (Hayvalı, Unver, & Svoboda, 2010).
Chemical Reactions and Properties
The chemical reactions involving this compound derivatives can lead to various products depending on the conditions and reactants used. Filipan-Litvić et al. (2007) reported on the Hantzsch synthesis, presenting an example of how specific conditions can lead to unexpected products (Filipan-Litvić et al., 2007).
Physical Properties Analysis
The physical properties of compounds similar to this compound, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments. These properties are often detailed in the context of synthesis and structural analysis studies.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other compounds, are crucial for determining the applications and potential uses of this compound derivatives. Studies like those conducted by Guichard et al. (1998) provide insight into the functionalization and chemical modification of related compounds, contributing to a deeper understanding of their chemical properties (Guichard et al., 1998).
科学的研究の応用
OLED Material Development
- 2-(4-methoxyphenyl)-N,N-dimethylalanine derivatives, such as dimethyl 2,3-bis((4-(bis(4-methoxyphenyl)amino)phenyl)ethynyl)fumarate, have shown potential in the development of materials for organic light-emitting diodes (OLEDs). Their charge transfer properties, including vertical ionization potential and reorganization energy, were explored through DFT and TD-DFT calculations, indicating their applicability as p-type materials in OLEDs (Wazzan & Irfan, 2019).
Redox-Active Protective Groups
- The compound has been utilized in the development of sterically protective groups with reversible redox sites. This was applied in the construction of novel redox systems combining diphosphene and triarylamine units, showcasing its utility in synthetic organic chemistry and materials science (Tsuji, Sasaki, & Yoshifuji, 1999).
Chemical Synthesis
- This compound derivatives have been synthesized for various purposes. For instance, they have been used in creating polyphenylenevinylene with a triarylamine pendant group, a high-spin organic polymer with unique redox properties, useful in material science and electronics (Kurata, Pu, & Nishide, 2007).
Fine Chemical Synthesis
- This compound also finds applications in the synthesis of fine chemicals, demonstrating the effectiveness of process intensification with multifunctional solid catalysts. This has implications for reducing environmental impact in chemical manufacturing processes (Climent, Corma, Iborra, Mifsud, & Velty, 2010).
Optoelectronic Devices
- Novel triarylamine-based derivatives with this compound structures have been synthesized for use in optoelectronic devices. These materials demonstrate high coloration efficiency and electrochemical stability, underscoring their potential in developing advanced electronic applications (Wu, Lin, & Liou, 2019).
将来の方向性
作用機序
Target of Action
The primary targets of 2-(4-methoxyphenyl)-N,N-dimethylalanine are the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain, both found in Alcaligenes faecalis . These enzymes play a crucial role in the metabolism of aralkylamines, which are involved in various biological processes.
生化学分析
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the effects of this compound change over time, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have shown threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 2-(4-methoxyphenyl)-N,N-dimethylalanine are not well-characterized . It is likely that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins and may influence its localization or accumulation .
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
2-(dimethylamino)-2-(4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(11(14)15,13(2)3)9-5-7-10(16-4)8-6-9/h5-8H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZTXCNZGNIBDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)(C(=O)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487353.png)
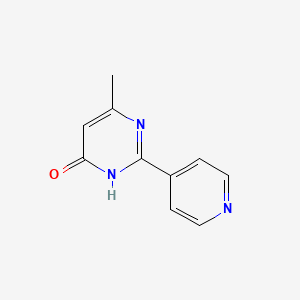
![{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2487355.png)
![(5-Methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid](/img/structure/B2487357.png)
![1-(benzo[d]thiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide](/img/structure/B2487362.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-2-carboxamide](/img/structure/B2487363.png)
![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-1,3-dimethyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2487365.png)
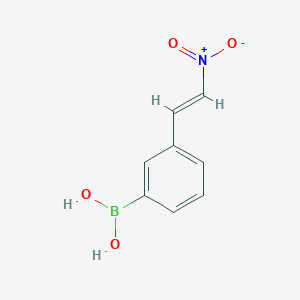
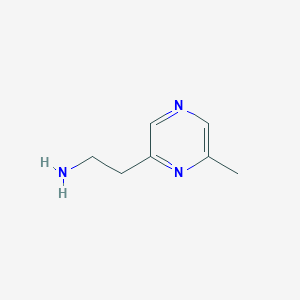


![(3R,5R,7R)-adamantan-1-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2487372.png)
